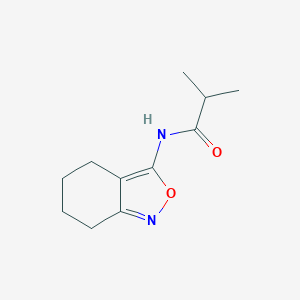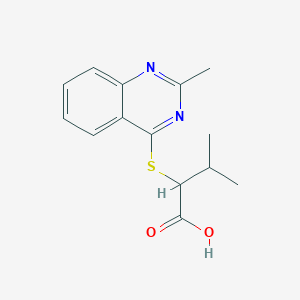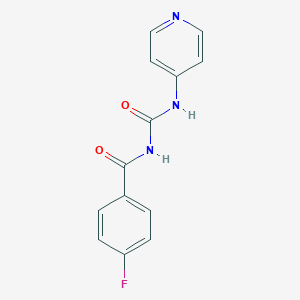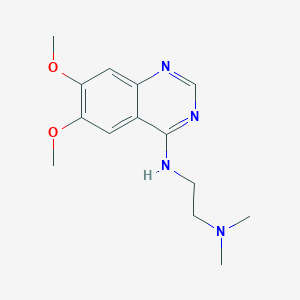![molecular formula C17H20N4O2S2 B256148 2-({2-[(6-Methyl-4-pyrimidinyl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256148.png)
2-({2-[(6-Methyl-4-pyrimidinyl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[(6-Methyl-4-pyrimidinyl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPTP has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用機序
MPTP is metabolized in the brain to form MPP+, a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. The resulting neuronal death in the substantia nigra leads to a decrease in dopamine levels in the striatum, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the substantia nigra, mitochondrial dysfunction, and oxidative stress. MPTP has been found to induce a range of behavioral and motor deficits in animal models, including tremors, rigidity, and bradykinesia. Additionally, MPTP has been found to cause changes in the expression of various genes and proteins involved in oxidative stress, inflammation, and apoptosis.
実験室実験の利点と制限
MPTP is a valuable tool for investigating various biological processes, including the dopaminergic system, oxidative stress, and mitochondrial dysfunction. Its selective destruction of dopaminergic neurons in the substantia nigra makes it a useful tool for modeling Parkinson's disease in animal studies. Additionally, MPTP has been found to induce a range of behavioral and motor deficits in animal models, making it a valuable tool for studying the mechanisms underlying these deficits. However, MPTP also has limitations, including its potential toxicity and the fact that it only models a subset of the symptoms of Parkinson's disease.
将来の方向性
There are several future directions for research involving MPTP. One area of research is the development of new therapies for Parkinson's disease that target the mechanisms underlying MPTP-induced neurotoxicity. Another area of research is the investigation of the role of oxidative stress and mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for further research to determine the long-term effects of MPTP exposure and to develop safer alternatives for modeling Parkinson's disease in animal studies.
Conclusion:
In conclusion, MPTP is a synthetic compound that has been extensively studied for its potential use in scientific research. Its selective destruction of dopaminergic neurons in the substantia nigra makes it a valuable tool for modeling Parkinson's disease in animal studies. Additionally, MPTP has a range of biochemical and physiological effects, including mitochondrial dysfunction and oxidative stress, making it a useful tool for investigating various biological processes. While MPTP has limitations, including its potential toxicity and the fact that it only models a subset of the symptoms of Parkinson's disease, it remains a valuable tool for investigating various biological processes and developing new therapies for neurodegenerative diseases.
合成法
MPTP is synthesized through a multi-step process that involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 2-chloro-N-(6-methylpyrimidin-4-yl)acetamide in the presence of a base. The resulting intermediate is then treated with sodium sulfide to yield MPTP. The synthesis of MPTP is a complex process that requires expertise in organic chemistry.
科学的研究の応用
MPTP has been extensively studied for its potential use in scientific research. It has been found to be a valuable tool for investigating various biological processes, including the dopaminergic system, oxidative stress, and mitochondrial dysfunction. MPTP has been used to model Parkinson's disease in animal studies, as it selectively destroys dopaminergic neurons in the substantia nigra. Additionally, MPTP has been used to study the role of oxidative stress in neurodegenerative diseases and the potential therapeutic benefits of antioxidants. MPTP has also been used to investigate the mechanisms of mitochondrial dysfunction, which has been implicated in a range of diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.
特性
製品名 |
2-({2-[(6-Methyl-4-pyrimidinyl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
分子式 |
C17H20N4O2S2 |
分子量 |
376.5 g/mol |
IUPAC名 |
2-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N4O2S2/c1-9-7-13(20-8-19-9)24-10(2)16(23)21-17-14(15(18)22)11-5-3-4-6-12(11)25-17/h7-8,10H,3-6H2,1-2H3,(H2,18,22)(H,21,23) |
InChIキー |
JSNBWMRMUOVFOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=N1)SC(C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
正規SMILES |
CC1=CC(=NC=N1)SC(C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-Ethoxy-4-(isopentyloxy)phenyl]-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256067.png)
![1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea](/img/structure/B256069.png)



![N-[3-(morpholin-4-yl)propyl]-6-phenylpyridazin-3-amine](/img/structure/B256076.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)
![2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B256081.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B256082.png)



![N-(2,6-diethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B256099.png)